5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound “5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of cancer cell proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cancer cell proliferation.
Biochemical Pathways
The compound affects various biochemical pathways, including those involving the aforementioned kinases . The inhibition of these pathways disrupts the normal functioning of cancer cells, leading to their death. The downstream effects include the inhibition of cell proliferation, induction of apoptosis, and prevention of angiogenesis.
Pharmacokinetics
A related compound has been reported to demonstrate good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the signaling pathways that these cells rely on for growth and survival, the compound effectively prevents the cells from proliferating .
Biochemical Analysis
Biochemical Properties
5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can modulate various cellular processes, including cell proliferation and differentiation .
Cellular Effects
The effects of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of extracellular regulated protein kinases, which are involved in the regulation of cell growth and survival . Additionally, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis . By inhibiting this enzyme, 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can disrupt the replication of cancer cells, making it a potential anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites . These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione .
Transport and Distribution
The transport and distribution of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is essential for predicting its therapeutic and toxicological outcomes.
Subcellular Localization
The subcellular localization of 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus and mitochondria . Post-translational modifications, such as phosphorylation, can influence its localization and activity . These factors are important for understanding the precise mechanisms by which 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects.
Preparation Methods
The synthesis of 5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include refluxing in butanol with sodium methoxide as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer properties, particularly as CDK2 inhibitors.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor.
What sets 5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique biphenyl and methoxyethyl substituents, which enhance its biological activity and specificity .
Properties
IUPAC Name |
1-(2-methoxyethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-14-13-25-20-19(21(26)24-22(25)27)18(11-12-23-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJSFKYQOCUWIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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